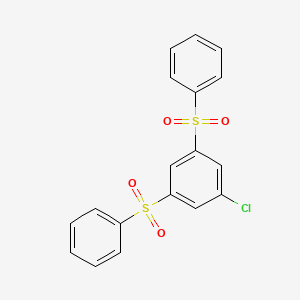
(5-Chloro-1,3-phenylenedisulfonyl)dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chloro-1,3-phenylenedisulfonyl)dibenzene is a chemical compound characterized by the presence of a chlorine atom and two sulfonyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-1,3-phenylenedisulfonyl)dibenzene typically involves the chlorination of 1,3-phenylenedisulfonyl dibenzene under controlled conditions. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound. The industrial methods also focus on minimizing environmental impact and ensuring the safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Chloro-1,3-phenylenedisulfonyl)dibenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfonyl groups can undergo oxidation to form sulfonic acids.
Reduction Reactions: The compound can be reduced to form corresponding sulfides or thiols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiourea are commonly used under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5-Chloro-1,3-phenylenedisulfonyl)dibenzene is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in understanding biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its derivatives are investigated for their antimicrobial and anticancer properties.
Industry
In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of (5-Chloro-1,3-phenylenedisulfonyl)dibenzene involves its interaction with molecular targets such as proteins and enzymes. The compound can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The pathways involved include inhibition of enzyme activity and disruption of protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Chloro-1,3-phenylenediamine): Similar in structure but with amino groups instead of sulfonyl groups.
(5-Chloro-1,3-benzenedisulfonic acid): Contains sulfonic acid groups instead of sulfonyl groups.
(5-Chloro-1,3-benzodioxole): Contains a dioxole ring instead of sulfonyl groups.
Uniqueness
(5-Chloro-1,3-phenylenedisulfonyl)dibenzene is unique due to the presence of both chlorine and sulfonyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its stability under different conditions make it a valuable compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C18H13ClO4S2 |
|---|---|
Molekulargewicht |
392.9 g/mol |
IUPAC-Name |
1,3-bis(benzenesulfonyl)-5-chlorobenzene |
InChI |
InChI=1S/C18H13ClO4S2/c19-14-11-17(24(20,21)15-7-3-1-4-8-15)13-18(12-14)25(22,23)16-9-5-2-6-10-16/h1-13H |
InChI-Schlüssel |
ZQIRIEDSMCVEHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=CC(=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




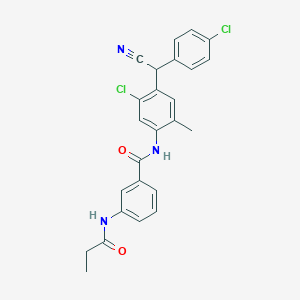
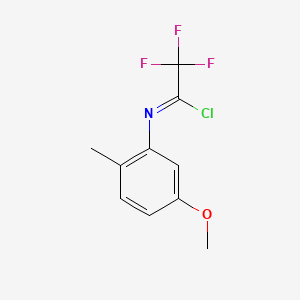
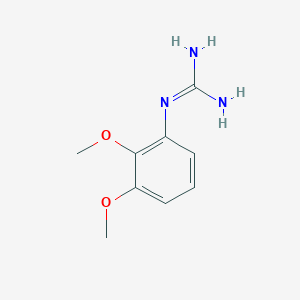
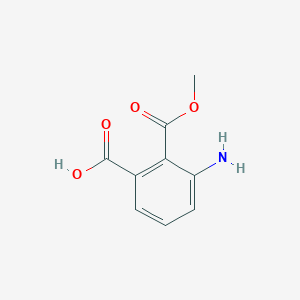
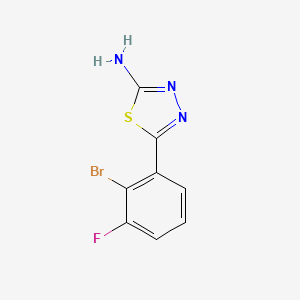
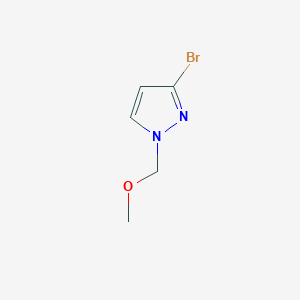
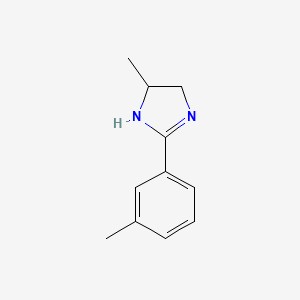
![9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13691115.png)
![Ethyl (1R,2R)-2-[[(R)-1-Phenylethyl]amino]cyclopentanecarboxylate](/img/structure/B13691121.png)
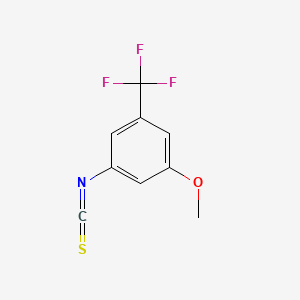
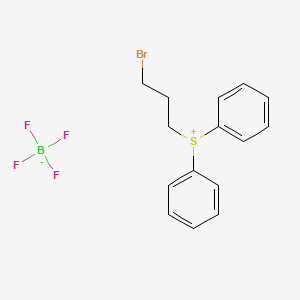
![tert-butyl 2-chlorospiro[7H-furo[3,4-b]pyridine-5,3'-azetidine]-1'-carboxylate](/img/structure/B13691158.png)
